molecular formula C16H12ClFO3 B1328064 2-Chloro-4'-(1,3-dioxolan-2-YL)-4-fluorobenzophenone CAS No. 898760-60-6

2-Chloro-4'-(1,3-dioxolan-2-YL)-4-fluorobenzophenone

Cat. No.: B1328064
CAS No.: 898760-60-6
M. Wt: 306.71 g/mol
InChI Key: GRMYAVXVDYPZKH-UHFFFAOYSA-N
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Description

2-Chloro-4’-(1,3-dioxolan-2-YL)-4-fluorobenzophenone is an organic compound that belongs to the class of benzophenones It is characterized by the presence of a chloro group, a fluorine atom, and a 1,3-dioxolane ring attached to the benzophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4’-(1,3-dioxolan-2-YL)-4-fluorobenzophenone typically involves the reaction of 2-chloro-4-fluorobenzoyl chloride with 1,3-dioxolane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Types of Reactions:

    Substitution Reactions: The chloro and fluorine atoms in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation and Reduction: The benzophenone core can participate in redox reactions, leading to the formation of various derivatives.

    Cyclization Reactions: The 1,3-dioxolane ring can be involved in cyclization reactions, forming more complex ring structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions include substituted benzophenones, reduced benzophenone derivatives, and cyclized compounds with varying ring sizes.

Scientific Research Applications

2-Chloro-4’-(1,3-dioxolan-2-YL)-4-fluorobenzophenone has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.

    Pharmaceutical Research: It is investigated for its potential biological activities and as a precursor for drug development.

    Chemical Sensors: The compound’s unique structure makes it suitable for use in chemical sensors and detection systems.

Mechanism of Action

The mechanism of action of 2-Chloro-4’-(1,3-dioxolan-2-YL)-4-fluorobenzophenone involves its interaction with various molecular targets. The chloro and fluorine atoms can form strong interactions with biological molecules, affecting their function. The 1,3-dioxolane ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity. These interactions can modulate pathways involved in cellular processes, leading to the observed effects.

Comparison with Similar Compounds

  • 2-Chloro-4-(1,3-dioxolan-2-yl)phenol
  • 2-Chloro-4-(1,3-dioxolan-2-yl)pyridine
  • 2-Chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]acetamide

Comparison: Compared to these similar compounds, 2-Chloro-4’-(1,3-dioxolan-2-YL)-4-fluorobenzophenone is unique due to the presence of both chloro and fluorine atoms on the benzophenone core. This dual substitution enhances its reactivity and potential for forming diverse derivatives. Additionally, the 1,3-dioxolane ring provides structural rigidity and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFO3/c17-14-9-12(18)5-6-13(14)15(19)10-1-3-11(4-2-10)16-20-7-8-21-16/h1-6,9,16H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMYAVXVDYPZKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645129
Record name (2-Chloro-4-fluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898760-60-6
Record name (2-Chloro-4-fluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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